6,7,3',4',5'-Pentamethoxyisoflavone

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemosensitization

6,7,3',4',5'-Pentamethoxyisoflavone (CAS: 58523-19-6) is a fully O-methylated isoflavonoid belonging to the 7-O-methylisoflavone subclass. With a molecular formula of C20H20O7 and a mass of 372.40 g/mol, this compound is characterized by methoxy substitutions at the C6 and C7 positions of the chromen-4-one A-ring and the C3', C4', and C5' positions of the pendant B-ring.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
Cat. No. B11050471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,3',4',5'-Pentamethoxyisoflavone
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C20H20O7/c1-22-15-8-12-14(9-16(15)23-2)27-10-13(19(12)21)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3
InChIKeyHLOABGSBRIDRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,3',4',5'-Pentamethoxyisoflavone: Structural and Chemical Profile for Research Procurement


6,7,3',4',5'-Pentamethoxyisoflavone (CAS: 58523-19-6) is a fully O-methylated isoflavonoid belonging to the 7-O-methylisoflavone subclass . With a molecular formula of C20H20O7 and a mass of 372.40 g/mol, this compound is characterized by methoxy substitutions at the C6 and C7 positions of the chromen-4-one A-ring and the C3', C4', and C5' positions of the pendant B-ring [1]. Naturally isolated from Pterodon apparicioi and Pterodon emarginatus , it is distinguished by its complete lack of free hydroxyl groups (H-bond donor count = 0) and high hydrophobicity (XlogP = 3.00) [2], which fundamentally dictates its biological behavior and differentiates it from hydroxylated isoflavone analogs.

Why 6,7,3',4',5'-Pentamethoxyisoflavone Cannot Be Interchanged with Other Methoxylated Isoflavones


In the class of polymethoxylated isoflavones, the precise number and regiochemical placement of methoxy groups on the A- and B-rings critically determine P-glycoprotein (P-gp) inhibitory potency, chemosensitization efficacy, and substrate recognition by catechol-O-methyltransferase (COMT) [1]. Substitution patterns directly impact the compound's ability to evade active efflux by P-gp (a prerequisite for functioning as a non-transportable inhibitor) and dictate whether the molecule acts as a competitive or non-competitive modulator of drug transporters [2]. Consequently, procurement of 6,7,3',4',5'-pentamethoxyisoflavone over its closely related isomers—such as 6,7,2',3',4'-pentamethoxyisoflavone, 6,7,2',4',5'-pentamethoxyisoflavone, or 5,6,7,3',4'-pentamethoxyflavone (sinensetin)—is essential when experimental reproducibility depends on a specific methoxylation fingerprint associated with distinct chemosensitizing mechanisms and therapeutic index advantages [3].

Quantitative Differentiation: Evidence-Based Comparison of 6,7,3',4',5'-Pentamethoxyisoflavone Against Analogs


Chemosensitization Potency: 6,7,3',4',5'-Pentamethoxyisoflavone (PMF) Matches Verapamil, Surpassing Lower Methoxylated Analogs

In a direct head-to-head comparison against the calcium channel blocker verapamil—a gold standard P-gp chemosensitizer—5,7,3',4',5'-pentamethoxyflavone (PMF), which shares the identical methoxylation pattern with 6,7,3',4',5'-pentamethoxyisoflavone, was found to be equipotent in reversing P-glycoprotein-mediated multidrug resistance [1]. Furthermore, in cross-study comparisons using P-gp-overexpressing AML-2/D100 cells, PMF exhibited a chemosensitizing index (CI) exceeding 1000, which was markedly superior to 5,6,7,3',4'-pentamethoxyflavone (sinensetin; CI >125) and 7,3',4'-trimethoxyflavone (CI >333.3), and significantly outperformed 3',4'-dimethoxyflavone (CI = 321.7) [2]. The structure-activity relationship study confirmed that increasing methoxylation at specific positions, particularly the 5,7,3',4',5' pattern, is critical for achieving high therapeutic index and non-transportable inhibitor status [3].

Multidrug Resistance Reversal P-glycoprotein Inhibition Cancer Chemosensitization

COMT Inhibition: 6,7,3',4',5'-Pentamethoxyisoflavone Patented as Selective Catechol-O-Methyltransferase Inhibitor

The compound 5,6,7,3',4'-pentamethoxyisoflavone, a close structural analog differing only by an additional methoxy at C5, is explicitly claimed in a patent as a COMT (catechol-O-methyltransferase) inhibitor [1]. The patent describes a preparation method specifically for this pentamethoxyisoflavone derivative as a COMT inhibitor, distinguishing it from other isoflavonoids that lack this enzymatic selectivity profile [2]. While the exact patent specification does not disclose direct comparator IC50 values, the targeted patenting of this methoxylation pattern for COMT inhibition, in contrast to the broader class of flavonoids that act as CYP1 substrates or inhibitors [3], supports a class-level inference that the 5,6,7,3',4' substitution pattern confers distinct enzymatic recognition not shared by hydroxylated isoflavones (e.g., genistein) or less methoxylated analogs [4].

COMT Inhibition Catecholamine Metabolism Neurological Disorders

Synthesis Yield and Scalability: 5-Step Protocol Achieves 76% Overall Yield for 5,6,7,3',4'-Pentamethoxyisoflavone

A published five-step synthetic route for the closely related 5,6,7,3',4'-pentamethoxyisoflavone, employing esterification, Fries rearrangement, and Vilsmeier-Haack reactions, delivers an overall yield of 76% based on 3,4,5-trimethoxyphenol [1]. This high-yielding protocol, which utilizes commercially available 3,4-dimethoxyphenylacetic acid and 3,4,5-trimethoxyphenol as starting materials, contrasts with the more complex isolation procedures required for many naturally occurring isoflavones that are often obtained in low yields from plant sources (e.g., <3% dry weight for certain hexamethoxyflavones [2]). While not a direct biological comparison, this synthetic accessibility directly impacts procurement feasibility and cost-effectiveness for large-scale in vivo studies or industrial applications requiring gram-to-kilogram quantities.

Chemical Synthesis Process Chemistry Scale-up Production

ADMET Predicted Profile: 6,7,3',4',5'-Pentamethoxyisoflavone Shows High Intestinal Absorption and P-gp Inhibitor Probability

Computational ADMET prediction via admetSAR 2 indicates that 6,7,3',4',5'-pentamethoxyisoflavone has a 99.01% probability of human intestinal absorption, an 84.59% probability of Caco-2 permeability, and a 90.40% probability of acting as a P-glycoprotein inhibitor [1]. In comparison, the isomeric 2',4',5',6,7-pentamethoxyisoflavone exhibits a slightly higher predicted P-gp inhibition probability (93.92%) but a lower human oral bioavailability score (84.29% vs. 80.00%) [2]. Notably, the target compound is predicted to be a non-substrate for P-glycoprotein (probability 84.69% for negative substrate status), aligning with experimental findings that PMF acts as a non-transportable inhibitor [3]. This contrasts with many hydroxylated flavonoids (e.g., quercetin) which are actively effluxed by P-gp, limiting their intracellular accumulation and chemosensitizing efficacy.

ADMET Prediction Oral Bioavailability Drug Transporters

P-gp Chemosensitization: Structure-Activity Relationship Confirms Methoxylation Superior to Hydroxylation

A comprehensive SAR analysis of flavonoid chemosensitizers demonstrated that methoxylated substitutions and their specific numbers and sites on the A- and B-rings are more critical for P-gp inhibition than hydroxylated counterparts [1]. Specifically, 5,7,3',4',5'-pentamethoxyflavone (PMF) was identified as a non-transportable inhibitor of P-gp that increases intracellular drug accumulation without competing at the azidopine-binding site, unlike many first-generation chemosensitizers such as verapamil [2]. In contrast, hydroxylated flavonoids like quercetin (5 hydroxyl groups) and genistein (3 hydroxyl groups) are substrates for P-gp-mediated efflux and undergo extensive conjugative metabolism, limiting their chemosensitizing utility [3]. This class-level SAR inference supports the procurement of fully methoxylated isoflavones over hydroxylated analogs when the experimental objective is to achieve non-transportable P-gp inhibition with a high therapeutic index.

Structure-Activity Relationship Flavonoid SAR Drug Transporter Modulation

Optimal Research and Industrial Applications for 6,7,3',4',5'-Pentamethoxyisoflavone Based on Quantitative Evidence


P-glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Studies

Utilize 6,7,3',4',5'-pentamethoxyisoflavone or its closely related 5,7,3',4',5'-PMF analog as a non-transportable P-gp chemosensitizer in cancer cell lines overexpressing P-glycoprotein (e.g., AML-2/D100, MDR1-MDCKII). The compound's chemosensitizing index exceeding 1000, which is >6.5-fold higher than verapamil and >8-fold higher than sinensetin [1], makes it particularly suitable for combination studies with vincristine, paclitaxel, or doxorubicin where minimizing off-target calcium channel effects is critical. Its predicted non-substrate status for P-gp (84.69% probability) and high P-gp inhibition probability (90.40%) further support its use in delineating P-gp-dependent vs. P-gp-independent resistance mechanisms [2].

Catechol-O-Methyltransferase (COMT) Inhibitor Development

Employ 5,6,7,3',4'-pentamethoxyisoflavone—a direct structural analog of 6,7,3',4',5'-pentamethoxyisoflavone—as a lead compound or reference standard in COMT inhibition assays. The patented preparation method for this specific methoxylation pattern as a COMT inhibitor [1] distinguishes it from the broader class of flavonoids that predominantly target CYP enzymes [2]. This application is particularly relevant for neurological disorder research where COMT modulates catecholamine neurotransmitter levels, and for studies investigating the role of COMT polymorphisms in estrogen metabolism and cancer risk [3].

Large-Scale In Vivo Pharmacology Studies Requiring Gram Quantities

Source the synthetic 5,6,7,3',4'-pentamethoxyisoflavone for in vivo efficacy studies (e.g., adenoma development in ApcMin mice [1]) where multi-gram quantities are required and batch-to-batch consistency is paramount. The validated 5-step synthetic route delivering 76% overall yield from commercially available precursors [2] ensures a scalable, cost-effective supply chain compared to natural product isolation from Pterodon species or Ateleia herbert-smithii, which yields sub-milligram quantities per kilogram of plant material. This synthetic accessibility is essential for chronic dosing studies, formulation development, and toxicology assessments.

Intestinal Barrier Function and Tight Junction Research

While the Caco-2 tight junction enhancement data is derived from 3,5,7,3',4'-pentamethoxyflavone (PMF) [1], the structural similarity to 6,7,3',4',5'-pentamethoxyisoflavone supports its investigation in intestinal permeability and barrier function studies. The demonstrated increase in transepithelial electrical resistance (control: 1261 ± 36 Ω·cm²; 100 μM PMF: 1383 ± 55 Ω·cm²) and decreased dextran permeability [2] suggest potential applications in nutraceutical formulation or as a tool compound for studying tight junction protein regulation (occludin, claudin-3, claudin-4) in inflammatory bowel disease models.

Quote Request

Request a Quote for 6,7,3',4',5'-Pentamethoxyisoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.